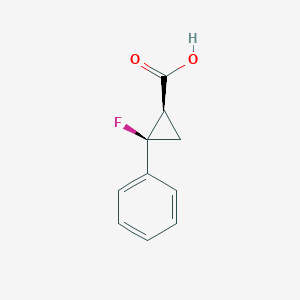

rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid

Description

rel-(1R,2R)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorine atom and a phenyl group on adjacent carbons of the strained cyclopropane ring, along with a carboxylic acid moiety. Its stereochemistry (rel-(1R,2R)) and substituent positions influence its physicochemical properties and reactivity. Key properties inferred from similar structures include:

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10+/m1/s1 |

InChI Key |

ULOVTWLQHAOUKT-SCZZXKLOSA-N |

Isomeric SMILES |

C1[C@@H]([C@]1(C2=CC=CC=C2)F)C(=O)O |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, enantioselective synthesis methods are employed to obtain the desired stereoisomer with high purity .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane structure with a fluorine atom and a phenyl group attached to the cyclopropane ring. It has a molecular formula of and a molecular weight of approximately 180.18 g/mol. This compound typically appears as a white to beige crystalline powder with a purity of 95%.

Applications in Organic Synthesis and Pharmaceutical Chemistry

This compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical chemistry. Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases. Additionally, it may find applications in agrochemicals and materials science due to its distinctive properties.

Reactivity

The chemical reactivity of this compound is mainly influenced by the carboxylic acid functional group and the presence of the fluorine atom.

Synthesis

The synthesis of this compound can be achieved through several methods.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary investigations suggest that it may interact with enzymes or receptors involved in metabolic pathways. Detailed studies using techniques such as molecular docking or binding assays are essential to establish its potential interactions and therapeutic implications.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid with structurally related cyclopropanecarboxylic acids:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., F, Cl) increase the acidity of the carboxylic acid. Fluorine’s high electronegativity likely results in stronger acidity compared to non-halogenated analogs.

- Molecular Weight : Chlorine substituents increase molecular weight more significantly than fluorine.

- Spectral Data : Fluorine atoms induce distinct ¹³C NMR coupling (J ≈ 245 Hz), as seen in for 4-fluorophenyl derivatives .

Biological Activity

rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant potential in pharmaceutical applications. Its unique structure, characterized by the presence of a fluorine atom and a phenyl group, positions it as an important intermediate in organic synthesis and drug development. This article explores its biological activity, synthesis methods, interaction studies, and potential therapeutic implications.

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.18 g/mol

- Appearance : White to beige crystalline powder

- Purity : 95%

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclopropanation reactions involving fluorinated precursors.

- Carboxylation reactions using cyclopropane derivatives.

- Chiral resolution techniques to obtain the desired stereoisomer.

Interaction Studies

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. Molecular docking studies suggest potential binding affinities with various biological targets, which warrant further investigation through binding assays.

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of cyclopropane carboxylic acids exhibit antimicrobial properties. The fluorine substituent may enhance the compound's effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may modulate inflammatory responses in cellular models, suggesting a potential role in treating inflammatory diseases.

- Neuropharmacological Effects : Some studies have explored the neuropharmacological effects of cyclopropane derivatives, indicating their potential as modulators of neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Potential Activity |

|---|---|---|---|

| trans-2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | Lacks fluorine substituent | Intermediate in organic synthesis |

| 2-Fluorophenylcyclopranecarboxylic acid | C10H9F | Different substitution pattern on cyclopropane | Antimicrobial properties |

| 3-Fluorophenylcyclopropanecarboxylic acid | C10H9F | Fluorine at a different position | Altered reactivity |

The presence of fluorine in this compound enhances its biological activity compared to similar compounds lacking this substituent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodology:

- Cyclopropanation : Utilize diazo compounds (e.g., diazoacetates) or carbene intermediates with transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring. Fluorine introduction may involve nucleophilic fluorination or electrophilic fluorinating agents (e.g., Selectfluor®) .

- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Rh catalysts) ensure enantioselectivity. Diastereomer separation via chromatography or crystallization is critical .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR : - and -NMR to verify fluorine substitution and cyclopropane ring geometry. -NMR confirms carboxylic acid and phenyl group positions .

- X-ray Crystallography : Resolves absolute stereochemistry and ring strain effects .

- Purity Assessment :

- HPLC/GC-MS : Quantify enantiomeric excess (chiral columns) and detect impurities .

- Melting Point Analysis : Consistency with literature values (e.g., CAS 127199-13-7: ~110–114°C) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via shake-flask or chromatographic methods) .

- Metabolic Stability : Fluorine reduces oxidative metabolism (assessed via liver microsome assays) .

- Acidity : The carboxylic acid pKa (~2.5–3.5) is modulated by fluorine’s electron-withdrawing effects (determined via potentiometric titration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Data Harmonization :

- Assay Standardization : Validate protocols (e.g., enzyme inhibition IC measurements) using positive controls and replicate experiments .

- Stereochemical Purity : Re-evaluate enantiomeric ratios via chiral HPLC; impurities <1% can skew bioactivity .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Degradation Pathways :

- Acidic Conditions : Cyclopropane ring opening via acid-catalyzed hydrolysis (monitored via NMR kinetics) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C typical for cyclopropanes) .

- Formulation Solutions :

- Prodrug Design : Esterify the carboxylic acid to improve shelf-life (e.g., methyl ester derivatives) .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How does stereochemistry (rel- vs. cis/trans) affect binding affinity in target proteins?

- Computational Modeling :

- Docking Simulations : Compare rel-(1R,2R) and cis-(1S,2S) isomers using software like AutoDock to predict steric clashes or hydrogen-bonding differences .

- Empirical Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for each isomer .

- X-ray Co-crystallography : Resolve protein-ligand interactions at atomic resolution .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.